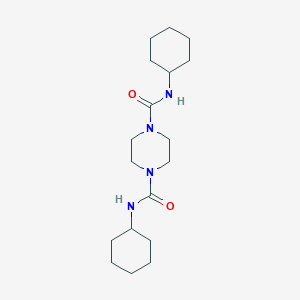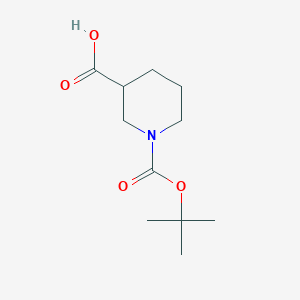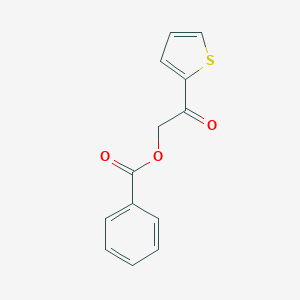
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine is a chemical compound with the molecular formula C18H28N2O2S It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Aza-Michael addition: Another method involves the aza-Michael addition of protected 1,2-diamines with sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and piperazine moiety play crucial roles in its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Cyclohexylphenyl)sulfonyl]piperazine: This compound is similar in structure but lacks the methyl group on the piperazine ring.
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group on the phenyl ring, which may alter its chemical and biological properties.
Uniqueness
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine is unique due to the presence of both the cyclohexylphenyl and methylpiperazine moieties, which contribute to its distinct chemical and biological properties. Its specific structure may offer advantages in terms of stability, reactivity, and potential therapeutic applications compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-18-11-13-19(14-12-18)22(20,21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLDNSGACJHEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan](/img/structure/B349319.png)
![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)





![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)


